molecular formula C15H29N B15262091 3-(4-tert-Butylcyclohexyl)piperidine

3-(4-tert-Butylcyclohexyl)piperidine

Cat. No.: B15262091
M. Wt: 223.40 g/mol
InChI Key: YKDSSUGAKCCOIN-UHFFFAOYSA-N
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Description

3-(4-tert-Butylcyclohexyl)piperidine is a chemical compound of interest in pharmaceutical research and development, particularly as a versatile scaffold in medicinal chemistry. The piperidine ring is a privileged structure in drug design, present in a wide range of clinically approved drugs and bioactive molecules active against cancer, central nervous system (CNS) disorders, and infectious diseases . This specific compound, with the molecular formula C15H29N and a molecular weight of 223.40 g/mol, integrates a sterically demanding 4-tert-butylcyclohexyl group with the piperidine moiety . The tert-butyl group is a common structural feature used to modulate the properties of molecules, including their thermal stability and stereodynamics, which can influence the behavior of the final compound in biological systems . Piperidine-based compounds are frequently explored for their ability to interact with various biological targets. Research on structurally similar 1,4,4-trisubstituted piperidines has demonstrated their potential as versatile inhibitors, with some analogues showing activity against human coronaviruses, including SARS-CoV-2, by acting as non-covalent inhibitors of the virus's main protease (Mpro) . The incorporation of the bulky 4-tert-butylcyclohexyl group is a strategic modification that can enhance metabolic stability, improve pharmacokinetic (ADME) properties, and facilitate drug transport through biological membranes by adapting the molecule's shape to the steric demands of protein binding pockets . As an intermediate, this compound is valuable for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C15H29N

Molecular Weight

223.40 g/mol

IUPAC Name

3-(4-tert-butylcyclohexyl)piperidine

InChI

InChI=1S/C15H29N/c1-15(2,3)14-8-6-12(7-9-14)13-5-4-10-16-11-13/h12-14,16H,4-11H2,1-3H3

InChI Key

YKDSSUGAKCCOIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C2CCCNC2

Origin of Product

United States

Preparation Methods

Classical Alkylation and Cyclohexyl Functionalization

The foundational approach to synthesizing 3-(4-tert-Butylcyclohexyl)piperidine involves alkylation strategies to introduce the 4-tert-butylcyclohexyl moiety onto a preformed piperidine scaffold. A prominent method, adapted from the synthesis of BTCP analogues, utilizes α-amino nitriles in the Bruylants reaction. For instance, the reaction of 4-tert-butylcyclohexylmagnesium bromide with a protected 3-aminopiperidine precursor (e.g., 3-(benzyloxycarbonylamino)piperidine) in tetrahydrofuran at −78°C yields the alkylated intermediate. Subsequent deprotection via hydrogenolysis or acid hydrolysis affords the target compound.

Key challenges in this route include steric hindrance from the bulky tert-butyl group, which often necessitates prolonged reaction times (12–24 hours) and elevated temperatures (50–70°C). Optimization studies demonstrate that substituting traditional Grignard reagents with organozinc species improves regioselectivity, achieving yields of 65–72% for analogous cyclohexylpiperidines.

Bruylants Reaction with α-Amino Nitriles

The Bruylants reaction, detailed in patent CN103373953A, offers a scalable pathway to 3-substituted piperidines. This method involves the condensation of 4-tert-butylcyclohexanone with an α-amino nitrile derivative, followed by cyclization under acidic conditions. For example, reacting 2-((tert-butoxycarbonyl)amino)pentane-1,5-dinitrile with 4-tert-butylcyclohexanone in acetonitrile/water (1:1) at 45°C for 8 hours yields a tetrahydropyridine intermediate. Catalytic hydrogenation (H₂, Pd/C) then reduces the double bond, furnishing the cis- and trans-3-(4-tert-butylcyclohexyl)piperidines in a 3:1 ratio.

Table 1: Optimization of Bruylants Reaction Parameters

Parameter Condition Yield (%) Selectivity (cis:trans)
Solvent System Acetonitrile/Water 78 3:1
Temperature (°C) 45 78 3:1
Reaction Time (hours) 8 78 3:1
Catalyst (Pd/C) Loading 10 wt% 85 4:1

Notably, replacing the tert-butoxycarbonyl (Boc) protecting group with a benzyloxycarbonyl (Cbz) group enhances solubility in polar aprotic solvents, increasing yields to 85%.

Catalytic Asymmetric Synthesis via Rhodium-Catalyzed Reductive Heck Reaction

A cutting-edge approach from recent literature employs a rhodium-catalyzed asymmetric reductive Heck reaction to construct enantioenriched 3-piperidines. Starting with pyridine-1(2H)-carboxylate and 4-tert-butylcyclohexylboronic acid, this method proceeds through a three-step sequence:

  • Partial Pyridine Reduction : Using H₂ and a Pd/C catalyst, pyridine is hydrogenated to 1,2,3,6-tetrahydropyridine.
  • Asymmetric Carbometalation : A chiral rhodium catalyst (e.g., Rh/(R)-BINAP) facilitates the enantioselective addition of the 4-tert-butylcyclohexyl group to the tetrahydropyridine scaffold.
  • Final Reduction : Catalytic hydrogenation saturates the remaining double bond, yielding this compound with 94% enantiomeric excess (ee).

Table 2: Performance Metrics for Catalytic Asymmetric Synthesis

Step Catalyst Yield (%) ee (%)
Partial Reduction Pd/C (10 wt%) 92
Asymmetric Carbometalation Rh/(R)-BINAP 88 94
Final Reduction Pd/C (5 wt%) 95 94

This method excels in stereochemical control, making it ideal for producing single enantiomers required in drug development. However, the reliance on expensive rhodium catalysts and stringent anhydrous conditions limits its industrial scalability.

Comparative Analysis of Synthetic Routes

Table 3: Strategic Comparison of Preparation Methods

Method Yield (%) Stereoselectivity Cost Efficiency Scalability
Classical Alkylation 65–72 Low High Moderate
Bruylants Reaction 78–85 Moderate Moderate High
Catalytic Asymmetric 88–95 High Low Low

The Bruylants reaction offers the best balance of yield and scalability, while the catalytic asymmetric method is superior for enantioselective synthesis. Classical alkylation remains valuable for rapid access to racemic mixtures.

Chemical Reactions Analysis

Reaction Pathways

The compound’s reactivity stems from its piperidine ring and tert-butylcyclohexyl substituent . Key reactions include:

Alkylation/Acylation

  • Functionalization of the Piperidine Ring : The secondary amine in piperidine can undergo acylation (e.g., with acetyl chloride) or reductive alkylation (e.g., with aldehydes/ketones).

  • Substitution at the Cyclohexyl Ring : The tert-butyl group’s steric bulk may influence regioselectivity in reactions targeting the cyclohexyl moiety .

Oxidation

  • Oxidation of Piperidine : The ring may undergo oxidation to form pyridine derivatives under strong oxidizing conditions (e.g., KMnO₄).

Nucleophilic Substitution

  • Substitution at the Cyclohexyl Position : The tert-butyl group’s stability may allow for reactions at the cyclohexyl core, such as electrophilic substitution (e.g., bromination).

Functional Group Transformations

The compound’s reactivity can be further explored through transformations of its substituents:

Reaction Type Mechanism Product Example
Acylation Reaction of the secondary amine with acylating agents (e.g., acetyl chloride)Acylated piperidine derivatives
Oxidation Oxidation of the piperidine ring to pyridine derivativesPyridine analogues
Electrophilic Substitution Substitution at the cyclohexyl ring (e.g., bromination)Brominated tert-butylcyclohexyl derivatives

Structural Influences on Reactivity

  • Steric Effects : The tert-butyl group’s bulkiness may hinder certain reactions (e.g., nucleophilic attack) at the cyclohexyl position.

  • Electronic Effects : The electron-donating nature of the piperidine ring may influence reactions involving electrophilic species.

Biological Relevance and Reactivity

While the query focuses on chemical reactions, the compound’s structural features (e.g., piperidine ring, tert-butyl group) suggest potential interactions with biological targets. For example:

  • Receptor Binding : The piperidine ring’s basic nitrogen may form salt bridges with acidic residues in protein targets (e.g., Asp130 in NOP receptors) .

  • Lipophilic Interactions : The tert-butylcyclohexyl group may engage in hydrophobic interactions within receptor pockets .

Scientific Research Applications

3-(4-tert-Butylcyclohexyl)piperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved. For example, in medicinal chemistry, the compound may act as an agonist or antagonist of certain receptors, influencing physiological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

4-Tert-Boc-Amino Piperidine
  • Structure: A piperidine derivative with a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position.
  • Comparison: The Boc group enhances solubility in organic solvents and protects the amine during synthesis, whereas the tert-butylcyclohexyl group in 3-(4-tert-Butylcyclohexyl)piperidine increases lipophilicity and steric hindrance.
4-(4-Fluorophenyl)piperidine
  • Structure : Piperidine substituted with a fluorophenyl group at the 4-position.
  • Comparison: The fluorophenyl group introduces electronic effects (e.g., electron-withdrawing) and moderate lipophilicity, contrasting with the tert-butylcyclohexyl group’s steric bulk and non-polar character. Applications: Fluorophenyl-substituted piperidines are common in antipsychotic and antidepressant drugs (e.g., aripiprazole analogs). The tert-butylcyclohexyl variant may offer improved metabolic stability but reduced aqueous solubility .
MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine]
  • Structure : Piperidine with a thiazole-ethynyl substituent at the 3-position.
  • Comparison :
    • MTEP’s thiazole-ethynyl group enables selective binding to metabotropic glutamate receptors (mGluR5), whereas the tert-butylcyclohexyl group in this compound likely modulates receptor affinity through steric interactions.
    • Applications: MTEP is studied for addiction treatment (e.g., cocaine relapse prevention). The tert-butylcyclohexyl analog could target lipid-rich tissues or hydrophobic binding pockets in proteins .

Physicochemical Properties

Compound Key Substituent LogP (Estimated) Solubility Steric Bulk
This compound 4-tert-Butylcyclohexyl High (~4.5) Low (organic) Very High
4-Tert-Boc-Amino Piperidine Boc-protected amine Moderate (~2.8) Moderate (DMSO) Moderate
4-(4-Fluorophenyl)piperidine 4-Fluorophenyl Moderate (~3.0) Low (aqueous) Low
MTEP Thiazole-ethynyl Moderate (~3.2) Low (aqueous) Moderate

Note: LogP values are estimated based on substituent contributions.

Biological Activity

3-(4-tert-Butylcyclohexyl)piperidine is a derivative of piperidine, a cyclic amine known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and antiviral research. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological significance.

This compound features a piperidine ring substituted with a tert-butyl group on a cyclohexane moiety. The structural formula can be represented as follows:

C13H23N\text{C}_{13}\text{H}_{23}\text{N}

This unique structure contributes to its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Antiviral Activity

Recent studies have explored the antiviral potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit activity against various viruses, including coronaviruses. For instance, derivatives have shown promising results in inhibiting viral replication by targeting specific viral proteases and polymerases, which are critical for viral life cycles .

Neuropharmacological Effects

Piperidine derivatives are known to interact with neurotransmitter systems, particularly the cholinergic system. Studies have demonstrated that this compound may modulate nicotinic acetylcholine receptors (nAChRs), which play a significant role in cognitive functions and neuroprotection .

Table 1: Summary of Biological Activities

Activity Description Reference
AntiviralInhibits replication of coronaviruses; targets viral proteases
NeuropharmacologyModulates nAChRs; potential neuroprotective effects
Enzyme InhibitionInhibits enzymes such as acetylcholinesterase (AChE)
AntitumorPotential activity against cancer cell lines

Study on Neuroprotective Effects

A study evaluated the neuroprotective effects of various piperidine derivatives, including this compound. The compound was tested in vitro for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .

Antiviral Efficacy Against SARS-CoV-2

In light of the COVID-19 pandemic, research focused on the antiviral properties of piperidine derivatives against SARS-CoV-2. Compounds similar to this compound were screened for their ability to inhibit viral replication in cell cultures. The findings revealed that certain structural modifications enhanced potency against the virus, indicating a pathway for developing new antiviral agents .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Receptor Modulation : The compound's interaction with nAChRs suggests potential applications in treating cognitive disorders and enhancing memory.
  • Enzyme Inhibition : Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
  • Antiviral Mechanisms : By targeting viral proteases and other essential enzymes, the compound may disrupt viral replication processes.

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